molecular formula C19H18N2O B1613982 3'-Cyano-2-pyrrolidinomethyl benzophenone CAS No. 898774-23-7

3'-Cyano-2-pyrrolidinomethyl benzophenone

Cat. No.: B1613982
CAS No.: 898774-23-7
M. Wt: 290.4 g/mol
InChI Key: UCOXMCLAYLFYTD-UHFFFAOYSA-N
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Description

3’-Cyano-2-pyrrolidinomethyl benzophenone: is an organic compound with the molecular formula C19H18N2O and a molecular weight of 290.36 g/mol . It is characterized by the presence of a cyano group, a pyrrolidinomethyl group, and a benzophenone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Cyano-2-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with pyrrolidine and cyanide sources under controlled conditions. One common method includes the following steps:

Industrial Production Methods: In an industrial setting, the production of 3’-Cyano-2-pyrrolidinomethyl benzophenone may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: 3’-Cyano-2-pyrrolidinomethyl benzophenone is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound may be used as a probe or a ligand in studies involving enzyme interactions or receptor binding.

Industry: In industrial applications, 3’-Cyano-2-pyrrolidinomethyl benzophenone can be used in the production of specialty chemicals, polymers, and materials with specific properties .

Mechanism of Action

The mechanism of action of 3’-Cyano-2-pyrrolidinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the pyrrolidinomethyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity. The benzophenone moiety can also contribute to the compound’s overall reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: 3’-Cyano-2-pyrrolidinomethyl benzophenone is unique due to the combination of the cyano group, pyrrolidinomethyl group, and benzophenone moiety, which together confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-13-15-6-5-8-16(12-15)19(22)18-9-2-1-7-17(18)14-21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOXMCLAYLFYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643637
Record name 3-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-23-7
Record name 3-[2-(1-Pyrrolidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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